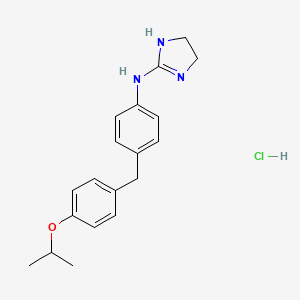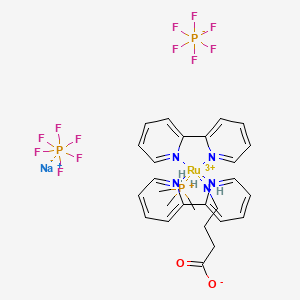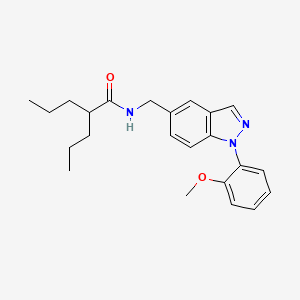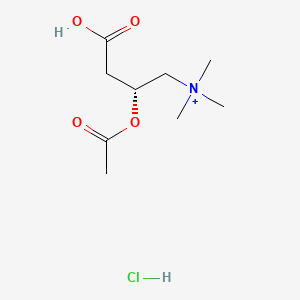![molecular formula C21H29N3O4.HCl B1150281 4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride](/img/structure/B1150281.png)
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride is a selective and potent inhibitor of the presynaptic choline transporter. It is known for its ability to inhibit non-competitive choline uptake, making it a valuable compound in neuroscience research . The molecular formula of this compound is C21H29N3O4, and it has a molecular weight of 387.47 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
科学的研究の応用
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of the presynaptic choline transporter in neurotransmission and its implications in neurological disorders.
Pharmacology: The compound is utilized in the development of new drugs targeting the choline transporter.
Biochemistry: Researchers use this compound to investigate the biochemical pathways involving choline uptake and metabolism.
Industrial Applications: It is employed in the synthesis of other chemical compounds and intermediates for various industrial processes.
作用機序
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride exerts its effects by inhibiting the presynaptic choline transporter, which is responsible for the uptake of choline into presynaptic neurons . This inhibition leads to a decrease in acetylcholine synthesis and release, affecting cholinergic neurotransmission. The compound binds to the transporter in a non-competitive manner, altering its conformation and preventing choline uptake .
類似化合物との比較
Similar Compounds
Hemicholinium-3: Another inhibitor of the choline transporter, but less selective compared to 4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride.
Vesamicol: Inhibits the vesicular acetylcholine transporter, affecting acetylcholine storage rather than uptake.
Triethylcholine: A choline analog that competes with choline for uptake but is less potent than this compound.
Uniqueness
This compound stands out due to its high selectivity and potency as a non-competitive inhibitor of the presynaptic choline transporter. Its unique binding mechanism and ability to increase cell surface expression of the transporter without affecting total protein levels make it a valuable tool for research .
特性
分子式 |
C21H29N3O4.HCl |
|---|---|
分子量 |
423.93 |
IUPAC名 |
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C21H29N3O4.ClH/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16;/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25);1H |
SMILES |
CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C.Cl |
同義語 |
4-Methoxy-N-[[3-(1-methylethyl)-5-isoxazolyl]methyl]-3-[(1-methyl-4-piperidinyl)oxy]benzamide hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea](/img/structure/B1150199.png)

![disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate](/img/structure/B1150208.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B1150217.png)

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride](/img/structure/B1150225.png)


![disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate](/img/structure/B1150235.png)
![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B1150241.png)

